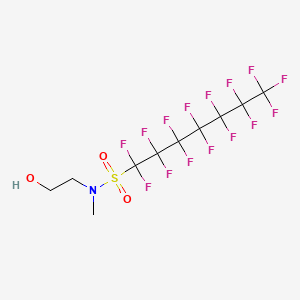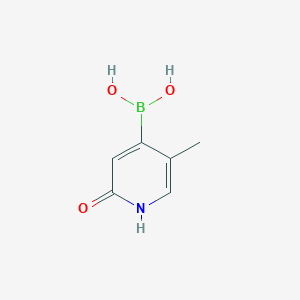
2-Hydroxy-5-methylpyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-methylpyridine-4-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylpyridine-4-boronic acid can be achieved through several methods. One common approach involves the metal-halogen exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates . Another method includes the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane . Additionally, iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation has also been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, trialkylborates, and tetraalkoxydiboron . Reaction conditions typically involve mild temperatures and the use of organic solvents such as toluene or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-5-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-methylpyridine-4-boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the transfer of functional groups in chemical reactions. The boronic acid group acts as a Lewis acid, interacting with nucleophiles and electrophiles to promote reaction pathways . In biological systems, the compound can interact with enzymes and other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methylpyridine-2-boronic acid
- 2-Methylpyridine-4-boronic acid pinacol ester
- 2-(Hydroxymethyl)pyridine-5-boronic acid
Uniqueness
Compared to similar compounds, 2-Hydroxy-5-methylpyridine-4-boronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This unique substitution pattern enhances its reactivity and makes it a versatile reagent in various chemical transformations. Additionally, its ability to form stable complexes with metal catalysts distinguishes it from other boronic acids .
Propiedades
Fórmula molecular |
C6H8BNO3 |
|---|---|
Peso molecular |
152.95 g/mol |
Nombre IUPAC |
(5-methyl-2-oxo-1H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-4-3-8-6(9)2-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |
Clave InChI |
XAIDLXYLCUQHSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=O)NC=C1C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


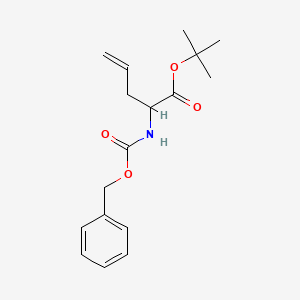
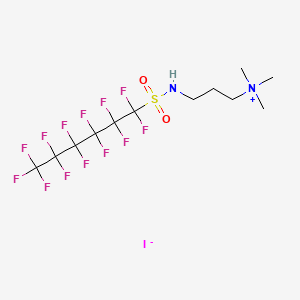
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;oxotitanium(2+)](/img/structure/B13409696.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)
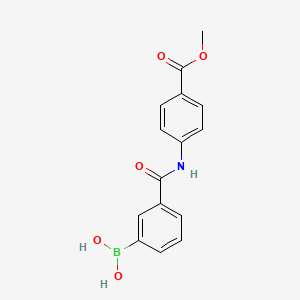
![3,6-bis[(E)-2-(1-methylpyrazin-1-ium-2-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13409712.png)
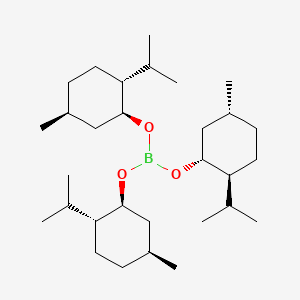
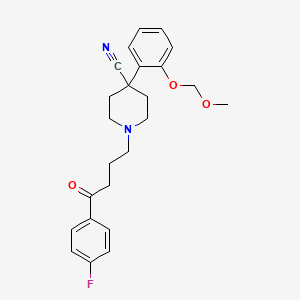

![Methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409734.png)
![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)
![9-(1-Chlorocyclopropyl)-2-thia-4,6,7-triazatricyclo[9.4.0.03,7]pentadeca-1(15),3,5,11,13-pentaen-9-ol](/img/structure/B13409736.png)
